molecular formula C11H10Br2O B14000973 6,9-Dibromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one CAS No. 25040-10-2

6,9-Dibromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

Cat. No.: B14000973
CAS No.: 25040-10-2
M. Wt: 318.00 g/mol
InChI Key: QYHWAMRKLJNNLG-UHFFFAOYSA-N
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Description

6,9-Dibromo-6,7,8,9-tetrahydrobenzo7annulen-5-one is a chemical compound characterized by the presence of two bromine atoms and a tetrahydrobenzoannulene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Dibromo-6,7,8,9-tetrahydrobenzo7annulen-5-one typically involves the bromination of 6,7,8,9-tetrahydrobenzo7annulen-5-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6,9-Dibromo-6,7,8,9-tetrahydrobenzo7annulen-5-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,9-Dibromo-6,7,8,9-tetrahydrobenzo7annulen-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,9-Dibromo-6,7,8,9-tetrahydrobenzo7annulen-5-one involves its interaction with molecular targets through its bromine atoms and the tetrahydrobenzoannulene core. The bromine atoms can participate in halogen bonding, while the core structure can interact with various biological molecules. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,9-Dibromo-6,7,8,9-tetrahydrobenzo7annulen-5-one is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

25040-10-2

Molecular Formula

C11H10Br2O

Molecular Weight

318.00 g/mol

IUPAC Name

6,9-dibromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C11H10Br2O/c12-9-5-6-10(13)11(14)8-4-2-1-3-7(8)9/h1-4,9-10H,5-6H2

InChI Key

QYHWAMRKLJNNLG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C2=CC=CC=C2C1Br)Br

Origin of Product

United States

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